Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate
CAS No.: 178896-76-9
Cat. No.: VC0179945
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178896-76-9 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.202 |
| IUPAC Name | ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3 |
| Standard InChI Key | SSOULCZNJMHBOC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC2=C1N=CC=C2 |
Introduction
Chemical Properties and Structure
Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is characterized by specific chemical properties that determine its behavior in various environments and reactions. The compound's core structure consists of a pyrrole ring fused to a pyridine ring, with an ethyl ester functional group attached at the 3-position.
Basic Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 178896-76-9 |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.202 g/mol |
| IUPAC Name | ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3 |
| Standard InChIKey | SSOULCZNJMHBOC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC2=C1N=CC=C2 |
The compound typically appears as a white to yellow solid with specific physicochemical characteristics that influence its handling and application in research settings .
Structural Characteristics
The structure of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate includes several key features:
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A pyrrolo[3,2-b]pyridine core structure (bicyclic heterocyclic system)
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An ethyl ester group (-COOC2H5) at position 3
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A secondary amine (NH) at position 1 of the pyrrole ring
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An electron-rich bicyclic system with delocalized π-electrons
This structural arrangement contributes to the compound's stability, reactivity, and biological activity profiles .
Synthesis Methods
Several synthetic routes have been developed for the preparation of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate, each with specific advantages depending on the application requirements.
Laboratory Preparation Protocol
A detailed laboratory protocol for the synthesis typically includes:
| Step | Process | Details |
|---|---|---|
| 1 | Reaction | Palladium-catalyzed cyclization under controlled conditions |
| 2 | Filtration | Filtering through celite |
| 3 | Washing | Washing with ethyl acetate |
| 4 | Concentration | Concentrating in vacuo to approximately 20 mL |
| 5 | Precipitation | Adding water (150 mL) and cooling to 0-5°C |
| 6 | Collection | Collecting the precipitate by filtration |
| 7 | Drying | Drying the final product |
The reaction typically requires approximately 12 hours for completion and yields the desired product as confirmed by spectroscopic analysis.
Biological Activities
Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate demonstrates a range of biological activities that make it relevant for pharmaceutical research and development.
Enzyme Inhibition Properties
The compound has shown notable enzyme inhibition properties, particularly related to Acetyl-CoA carboxylase (ACC1). Studies of similar derivatives in the pyrrolopyridine family indicate significant ACC1 inhibitory activity, which is relevant for potential applications in cancer treatment and metabolic disorders .
Research findings suggest that:
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Derivatives with the 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide scaffold demonstrate potent ACC1 inhibition
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The structure-activity relationship (SAR) studies revealed the importance of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) for ACC1 inhibitory potency
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Modifications at specific positions can enhance cellular potency and improve pharmacokinetic properties
Antiproliferative Effects
Studies have assessed the antiproliferative effects of various pyrrolopyridine derivatives, including Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate, on human tumor cell lines. Research indicates that:
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The compound exhibits antiproliferative activity against multiple cancer cell types
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It may interfere with cellular signaling pathways involved in cancer cell proliferation
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Structure modifications can modulate the potency and selectivity of antiproliferative effects
Receptor Interactions
The compound's interaction with specific receptors contributes to its biological activity profile. Its ability to modulate receptor function is being investigated for potential therapeutic applications in various disease states.
Pharmacological Properties
Pharmacokinetics
| Parameter | Observed Value | Notes |
|---|---|---|
| Bioavailability | Variable | Structure modifications can significantly impact bioavailability |
| Volume of Distribution | Not fully established | Depends on specific molecular modifications |
| Metabolism | Primarily hepatic | Metabolic pathways involve ester hydrolysis and oxidation |
| Elimination | Primarily renal | Half-life varies with structural modifications |
Relevant research has shown that derivatives of this compound can display favorable bioavailability in mouse cassette dosing pharmacokinetic studies, suggesting potential for oral administration in therapeutic applications .
Pharmacodynamics
The pharmacodynamic properties of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate are primarily related to its interaction with specific molecular targets. Key findings include:
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Inhibition of Acetyl-CoA carboxylase (ACC1), a key enzyme in fatty acid metabolism
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Modulation of signaling pathways involved in cell proliferation and survival
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Potential interaction with fibroblast growth factor receptors (FGFRs)
Studies have demonstrated that oral administration of related derivatives can significantly reduce the concentration of malonyl-CoA in tumor models, indicating potential efficacy in cancer treatment and fatty acid-related diseases .
Medicinal Chemistry Applications
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate and its derivatives have revealed important insights:
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The presence and position of hydrogen bond donors and acceptors significantly influence ACC1 inhibitory activity
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Modifications at the N-1 position can improve pharmacokinetic properties while maintaining biological activity
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The carboxylate group at position 3 serves as an important site for developing biologically active derivatives
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Specific substitutions can enhance selectivity for particular biological targets
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate exist, each with distinct chemical and biological properties:
| Compound | Key Differences | Notable Properties |
|---|---|---|
| Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Carboxylate at position 2 | Different binding profile to biological targets |
| Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | Different ring fusion pattern and chloro substitution | Modified physicochemical properties and biological activity |
| Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Different ring fusion pattern | Alternative binding mode to biological targets |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | Carboxamide instead of carboxylate ester | Enhanced hydrogen bonding capabilities |
These structural variations result in different chemical reactivity, biological activity profiles, and potential therapeutic applications .
Pyrrolopyridine Family Comparison
The broader pyrrolopyridine family includes various derivatives with significant biological activities:
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1H-pyrrolo[2,3-b]pyridine derivatives (7-azaindoles): Known for kinase inhibition properties
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1H-pyrrolo[3,2-c]pyridine derivatives (5-azaindoles): Exhibit diverse pharmacological activities
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1H-pyrrolo[2,3-c]pyridine derivatives (6-azaindoles): Display unique biological profiles
Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate distinguishes itself within this family through its specific structural arrangement and resulting biological activity profile, particularly in relation to enzyme inhibition and antiproliferative effects .
Research Applications
Chemical Research
In chemical research, Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate serves several important functions:
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Building block for the synthesis of more complex heterocyclic compounds
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Model compound for studying reactivity patterns of fused heterocyclic systems
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Intermediate in the development of functional materials
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Reference compound for spectroscopic and analytical method development
Biological Research
The compound has found applications in various areas of biological research:
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Probe for studying enzyme inhibition mechanisms
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Tool compound for investigating cellular signaling pathways
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Reference material for developing biochemical assays
Current Research Trends
Contemporary research involving Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate focuses on several key areas:
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Development of novel derivatives with enhanced biological activities
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Investigation of structure-activity relationships to optimize potency and selectivity
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Exploration of potential therapeutic applications in cancer and metabolic disorders
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Development of improved synthetic methodologies for preparing the compound and its derivatives
Future Research Directions
Synthetic Chemistry Advances
Future developments in synthetic chemistry may enhance the accessibility and utility of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate through:
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Development of more efficient and scalable synthesis routes
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Green chemistry approaches to minimize environmental impact
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Stereoselective methods for preparing optically pure derivatives
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Flow chemistry techniques for continuous production
These advances will likely facilitate both research applications and potential commercial development of therapeutics based on this scaffold.
Emerging Research Areas
Several emerging areas of research may benefit from further investigation of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate:
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Combination with nanotechnology for targeted drug delivery
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Application in chemical biology as tool compounds
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Incorporation into hybrid molecules with enhanced properties
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Utilization in bioorthogonal chemistry applications
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